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A deep dive into the mechanisms, performance, and therapeutic potential of two distinct c-Met

agonists in the context of acute kidney injury and other indications.

In the landscape of therapies targeting tissue regeneration and repair, both the small molecule

HGF mimetic, Terevalefim (formerly ANG-3777), and recombinant human hepatocyte growth

factor (rHGF) have emerged as promising candidates. Both agents exert their therapeutic

effects by activating the c-Met receptor, a critical signaling pathway involved in cell proliferation,

survival, and migration. This guide provides a comprehensive comparative analysis of

Terevalefim and rHGF, presenting key data on their performance, underlying mechanisms, and

the experimental protocols used in their evaluation. This objective comparison is intended to

inform researchers, scientists, and drug development professionals in their pursuit of novel

therapeutics for organ injury.

At a Glance: Key Differences and Similarities

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10759912?utm_src=pdf-interest
https://www.benchchem.com/product/b10759912?utm_src=pdf-body
https://www.benchchem.com/product/b10759912?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10759912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Terevalefim (ANG-3777) Recombinant HGF (rHGF)

Molecule Type
Small molecule, pyrazole

thiophene
Recombinant protein

Mechanism of Action
Mimics HGF and activates the

c-Met receptor

Binds to and activates the c-

Met receptor

Key Indications Studied

Delayed Graft Function (DGF),

Cardiac Surgery-Associated

Acute Kidney Injury (CSA-AKI),

Acute Lung Injury

Spinal Cord Injury, Chronic

Limb Threatening Ischemia,

Fulminant Hepatitis, Acute

Kidney Injury (preclinical)

Administration Intravenous
Intravenous, Intrathecal,

Intramuscular (plasmid)

Half-life
Substantially longer than

HGF[1]

Short, approximately 2.4-3.1

minutes in rats[2][3]

Performance Data in Kidney Injury Models
While direct head-to-head clinical trials are unavailable, preclinical and clinical studies in kidney

injury models provide a basis for comparison.

Preclinical Efficacy in Acute Kidney Injury
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Parameter
Terevalefim (ANG-
3777)

Recombinant HGF
(rHGF)

Study Details

Model
Rat Ischemia-

Reperfusion Injury

Mouse Cisplatin- or

HgCl2-induced AKI

Preclinical animal

models of acute

kidney injury.

Key Finding

Treatment with ANG-

3777 resulted in a

robust increase in

phosphorylated c-Met

in the kidney at 24

hours post-

reperfusion[4].

Intravenous injection

of rHGF suppressed

increases in blood

urea nitrogen and

serum creatinine[5].

Outcome

Stimulated tubular

repair and

regeneration, leading

to improved renal

function.

Stimulated DNA

synthesis of renal

tubular cells and

induced

reconstruction of

normal renal tissue

structure.

Clinical Efficacy in Delayed Graft Function (DGF)
A Phase 2 clinical trial of Terevalefim (ANG-3777) has been conducted in patients at high risk

for delayed graft function after kidney transplantation.

Endpoint Terevalefim (n=19) Placebo (n=9) p-value

Achievement of ≥1200

cc urine output over

24 hours by day 28

78.9% 44.4% 0.09

Graft Failure at 1 year 0% 22% 0.03

A subsequent Phase 3 trial, however, did not show a significant difference in the primary

endpoint of estimated glomerular filtration rate (eGFR) at day 360 between the Terevalefim
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and placebo groups.

Information on clinical trials of recombinant HGF specifically for delayed graft function is limited

in the searched results, though it has been investigated for preventing acute renal rejection in

animal models.

Clinical Efficacy in Cardiac Surgery-Associated Acute
Kidney Injury (CSA-AKI)
A Phase 2 exploratory trial (GUARD) evaluated Terevalefim in patients at risk for CSA-AKI.

Endpoint Terevalefim Placebo p-value

Primary Endpoint: %

increase in serum

creatinine (AUC day

2-6)

8.4% 7.3% 0.77

MAKE90 (Death, RRT,

or >25% eGFR

decline at day 90)

14.7% 21.5% 0.155

>25% decrease in

eGFR at Day 90
5.6% 16.2% 0.012

The trial did not meet its primary endpoint, but suggested a potential benefit in the MAKE90

secondary endpoint.

Mechanism of Action and Signaling Pathways
Both Terevalefim and rHGF function by activating the c-Met receptor tyrosine kinase. This

activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK and

PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used in the evaluation of Terevalefim and rHGF.

c-Met Phosphorylation Assay (Western Blot)
This assay is fundamental to demonstrating the activation of the c-Met receptor by either

Terevalefim or rHGF.
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Cell Lysis & Protein Extraction

Protein Quantification (e.g., BCA Assay)

SDS-PAGE Gel Electrophoresis

Protein Transfer to Membrane (e.g., PVDF)

Blocking (e.g., 5% BSA in TBST)

Primary Antibody Incubation (anti-p-c-Met)

Secondary Antibody Incubation (HRP-conjugated)

Chemiluminescent Detection

Imaging and Analysis

Click to download full resolution via product page

Western Blot Workflow for c-Met Phosphorylation
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Protocol Summary:

Cell Culture and Treatment: Culture appropriate cells (e.g., human cortical neuron cells

[HCN-2] for Terevalefim studies) and treat with either Terevalefim, rHGF, or a vehicle

control for a specified time.

Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the

protein concentration using a standard method like the BCA assay.

SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane

(e.g., PVDF).

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody

binding, then incubate with a primary antibody specific for phosphorylated c-Met (p-c-Met).

Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary

antibody.

Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an

imaging system. The intensity of the bands corresponding to p-c-Met indicates the level of

receptor activation.

Cell Proliferation Assay
This assay measures the mitogenic activity of Terevalefim and rHGF.

Protocol Summary (using HUVECs as an example):

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a

specific density (e.g., 5000 cells/well).

Treatment: After allowing the cells to adhere, treat them with varying concentrations of

Terevalefim, rHGF, or a control substance.

Incubation: Incubate the cells for a defined period (e.g., 48 hours).

Proliferation Measurement: Assess cell proliferation using a colorimetric assay such as the

MTT assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), which is
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proportional to the number of viable, proliferating cells.

Safety and Tolerability
In a Phase 2 trial for delayed graft function, Terevalefim was well-tolerated, with a similar

percentage of subjects experiencing adverse events in both the Terevalefim and placebo

arms. Notably, the number of events per subject was twice as high in the placebo group. In the

GUARD trial for CSA-AKI, the overall safety profile of Terevalefim was consistent with previous

clinical experience and comparable to placebo.

For recombinant HGF, preclinical studies identified potential adverse effects including a

decrease in blood pressure and an increase in urinary albumin excretion. In a Phase I/II clinical

trial in patients with fulminant hepatitis, intravenous rHGF at a dose of 0.6 mg/m2 was well-

tolerated, with moderate, transient decreases in blood pressure that did not require

intervention. Repeated doses did not induce renal toxicity, and no severe adverse events were

observed.

Conclusion
Terevalefim and recombinant HGF represent two distinct approaches to harnessing the

therapeutic potential of the HGF/c-Met signaling pathway. Terevalefim, as a small molecule

mimetic, offers the advantage of a longer half-life compared to the native HGF protein. Clinical

data for Terevalefim in the context of kidney injury, particularly delayed graft function and

cardiac surgery-associated AKI, are more extensively reported in the available literature. While

rHGF has demonstrated potent regenerative capabilities in various preclinical models, including

those of acute kidney injury, more comprehensive clinical data in these specific indications are

needed for a direct comparison.

The choice between a small molecule mimetic and a recombinant protein will likely depend on

the specific therapeutic application, desired pharmacokinetic profile, and manufacturing

considerations. Further research, including potential head-to-head comparative studies, will be

invaluable in elucidating the relative strengths and weaknesses of these two promising

therapeutic agents.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10759912?utm_src=pdf-body
https://www.benchchem.com/product/b10759912?utm_src=pdf-body
https://www.benchchem.com/product/b10759912?utm_src=pdf-body
https://www.benchchem.com/product/b10759912?utm_src=pdf-body
https://www.benchchem.com/product/b10759912?utm_src=pdf-body
https://www.benchchem.com/product/b10759912?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10759912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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